molecular formula C10H19ClO3S B13476365 6-(Cyclopropylmethoxy)hexane-1-sulfonyl chloride

6-(Cyclopropylmethoxy)hexane-1-sulfonyl chloride

Cat. No.: B13476365
M. Wt: 254.77 g/mol
InChI Key: RCSXWTOTURBSQK-UHFFFAOYSA-N
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Description

6-(Cyclopropylmethoxy)hexane-1-sulfonyl chloride is an organic compound with the molecular formula C10H19ClO3S. It is a sulfonyl chloride derivative, which is often used as an intermediate in organic synthesis. This compound is characterized by the presence of a cyclopropylmethoxy group attached to a hexane chain, which is further connected to a sulfonyl chloride group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Cyclopropylmethoxy)hexane-1-sulfonyl chloride typically involves the reaction of hexane-1-sulfonyl chloride with cyclopropylmethanol. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the substitution reaction. The general reaction scheme is as follows:

Hexane-1-sulfonyl chloride+Cyclopropylmethanol6-(Cyclopropylmethoxy)hexane-1-sulfonyl chloride+HCl\text{Hexane-1-sulfonyl chloride} + \text{Cyclopropylmethanol} \rightarrow \text{this compound} + \text{HCl} Hexane-1-sulfonyl chloride+Cyclopropylmethanol→6-(Cyclopropylmethoxy)hexane-1-sulfonyl chloride+HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(Cyclopropylmethoxy)hexane-1-sulfonyl chloride undergoes several types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters.

    Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Oxidation of the cyclopropylmethoxy group can lead to the formation of cyclopropylmethoxy sulfonic acid derivatives.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols

    Reducing Agents: Lithium aluminum hydride

    Oxidizing Agents: Potassium permanganate, chromium trioxide

Major Products Formed

    Sulfonamides: Formed by the reaction with amines

    Sulfonate Esters: Formed by the reaction with alcohols

    Sulfonyl Hydrides: Formed by reduction reactions

    Sulfonic Acids: Formed by oxidation reactions

Scientific Research Applications

6-(Cyclopropylmethoxy)hexane-1-sulfonyl chloride has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules, such as proteins and nucleic acids, for studying their functions and interactions.

    Medicine: Investigated for its potential use in the development of new drugs, particularly as a building block for sulfonamide-based therapeutics.

    Industry: Utilized in the production of specialty chemicals and materials, such as surfactants and polymers.

Mechanism of Action

The mechanism of action of 6-(Cyclopropylmethoxy)hexane-1-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl chloride: A simpler sulfonyl chloride with a single carbon chain.

    Tosyl chloride: Contains a toluene group instead of a cyclopropylmethoxy group.

    Trifluoromethanesulfonyl chloride: Contains a trifluoromethyl group, making it more reactive.

Uniqueness

6-(Cyclopropylmethoxy)hexane-1-sulfonyl chloride is unique due to the presence of the cyclopropylmethoxy group, which imparts specific steric and electronic properties to the compound. This uniqueness can influence its reactivity and the types of products formed in chemical reactions, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C10H19ClO3S

Molecular Weight

254.77 g/mol

IUPAC Name

6-(cyclopropylmethoxy)hexane-1-sulfonyl chloride

InChI

InChI=1S/C10H19ClO3S/c11-15(12,13)8-4-2-1-3-7-14-9-10-5-6-10/h10H,1-9H2

InChI Key

RCSXWTOTURBSQK-UHFFFAOYSA-N

Canonical SMILES

C1CC1COCCCCCCS(=O)(=O)Cl

Origin of Product

United States

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